molecular formula C21H17FN2O2 B406240 2-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B406240
M. Wt: 348.4g/mol
InChI Key: TVQXICRPBYQONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with fluorophenyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the condensation of 4-fluoroaniline and 4-methoxybenzaldehyde with anthranilic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinazolinone core. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinazolinone derivatives.

Scientific Research Applications

2-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with microbial cell membranes or enzymes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
  • 2-(4-bromophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
  • 2-(4-methylphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

2-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4g/mol

IUPAC Name

2-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H17FN2O2/c1-26-17-12-10-16(11-13-17)24-20(14-6-8-15(22)9-7-14)23-19-5-3-2-4-18(19)21(24)25/h2-13,20,23H,1H3

InChI Key

TVQXICRPBYQONC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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